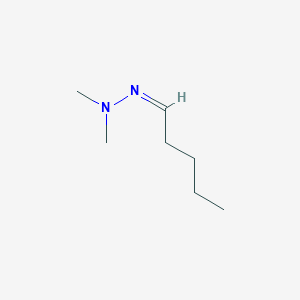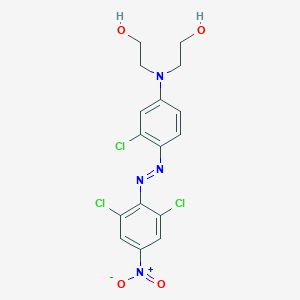
N,N-Dimetil-2-fenoxietanamina
Descripción general
Descripción
N,N-Dimethyl-2-phenoxyethanamine (DM-2PEA) is a synthetic amine compound used in the synthesis of a variety of compounds. It is a versatile intermediate used in both organic and inorganic chemistry. DM-2PEA is a common intermediate in the synthesis of pharmaceuticals, agrochemicals, and other chemicals. It has also been used in the synthesis of fluorescent molecules, dyes, and other compounds.
Aplicaciones Científicas De Investigación
Síntesis Química
“N,N-Dimetil-2-fenoxietanamina” se utiliza en varias áreas de investigación, incluida la síntesis química . Desempeña un papel significativo en la síntesis de diferentes materiales y productos químicos .
Ciencia de Materiales
Este compuesto también se utiliza en la investigación de la ciencia de los materiales . Sus propiedades únicas pueden modular la nucleación y el crecimiento de los materiales .
Cromatografía
“this compound” se utiliza en cromatografía, una técnica de laboratorio para la separación de una mezcla .
Investigación Analítica
La investigación analítica es otro campo donde “this compound” encuentra su aplicación . Ayuda en el análisis de los componentes químicos y su comportamiento.
Electrocatálisis
Los disolventes eutécticos profundos (DES), que tienen “this compound” como uno de los componentes, se utilizan en electrocatálisis . Son conocidos por su naturaleza ecológica, segura y rentable, y presentan innumerables ventajas, incluidas amplias oportunidades para la innovación de materiales y la utilización como medios de reacción en electrocatálisis .
Safety and Hazards
The safety information for “N,N-Dimethyl-2-phenoxyethanamine” indicates that it has several hazard statements: H302, H315, H319, H332, H335 . These suggest that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of eye contact .
Mecanismo De Acción
Target of Action
N,N-Dimethyl-2-phenoxyethanamine primarily targets the central nervous system (CNS). It acts on neurotransmitter receptors, particularly those involved in the modulation of serotonin and norepinephrine, which play crucial roles in mood regulation and cognitive functions .
Mode of Action
The compound interacts with its targets by binding to serotonin and norepinephrine transporters. This binding inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. The elevated neurotransmitter levels enhance signal transmission between neurons, which can improve mood and cognitive functions .
Biochemical Pathways
N,N-Dimethyl-2-phenoxyethanamine affects several biochemical pathways, primarily those involving serotonin and norepinephrine. By inhibiting their reuptake, the compound enhances the serotonergic and noradrenergic signaling pathways. This can lead to downstream effects such as improved mood, increased alertness, and enhanced cognitive performance .
Pharmacokinetics
The pharmacokinetics of N,N-Dimethyl-2-phenoxyethanamine involve its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed orally, distributed widely across the CNS, metabolized primarily in the liver, and excreted via the kidneys. Its bioavailability is influenced by factors such as metabolic rate and the presence of other substances that may affect its absorption or metabolism .
Result of Action
At the molecular level, the inhibition of serotonin and norepinephrine reuptake leads to increased neurotransmitter levels in the synaptic cleft. This results in enhanced neurotransmission and improved communication between neurons. At the cellular level, these changes can lead to improved mood, increased cognitive function, and reduced symptoms of depression and anxiety .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the action, efficacy, and stability of N,N-Dimethyl-2-phenoxyethanamine. For instance, extreme pH levels or high temperatures may degrade the compound, reducing its efficacy. Additionally, interactions with other medications or substances can alter its pharmacokinetics and pharmacodynamics, potentially affecting its therapeutic outcomes .
Propiedades
IUPAC Name |
N,N-dimethyl-2-phenoxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-11(2)8-9-12-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHVDRGWCIAFLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50158863 | |
| Record name | Ethylamine, N,N-dimethyl-2-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50158863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13468-02-5 | |
| Record name | N,N-Dimethyl-2-phenoxyethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13468-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylamine, N,N-dimethyl-2-phenoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013468025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethylamine, N,N-dimethyl-2-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50158863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl(2-phenoxyethyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.371 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2-DIMETHYLAMINOETHOXY)BENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3X5WZ87GP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What innovative approach does the research highlight for synthesizing N,N-Dimethyl-2-phenoxyethanamine?
A1: The research presents a novel, environmentally friendly method for synthesizing N,N-Dimethyl-2-phenoxyethanamine. This method utilizes microwave irradiation and a one-pot reaction strategy. [] It involves reacting β-aminoalcohol with phenol in the presence of diethyl carbonate, which facilitates the in-situ formation of a β-aminocarbonate intermediate. This intermediate then undergoes an anchimerically driven alkylation to yield N,N-Dimethyl-2-phenoxyethanamine in almost quantitative yield. [] This method stands out as it avoids the use of chlorine, aligning with Green Chemistry principles, and significantly reduces reaction time to just 7 minutes. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















